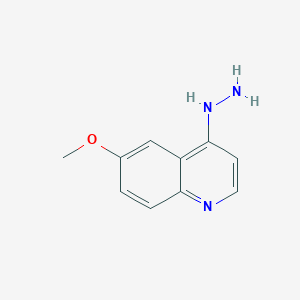

4-Hydrazinyl-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxyquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSTXGKKPCBKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Synthetic Transformations of 4 Hydrazinyl 6 Methoxyquinoline

Reactions Involving the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine group makes it a potent nucleophile, readily participating in condensation and cyclization reactions. These transformations are fundamental in leveraging 4-hydrazinyl-6-methoxyquinoline as a scaffold for more complex molecules.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones). researchgate.net This reaction, typically conducted in an acidic or alcoholic medium, involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. researchgate.netuchile.cl The subsequent dehydration of the hemiaminal intermediate yields a stable hydrazone, characterized by the presence of a C=N-NH- linkage. researchgate.netlookchem.com

This straightforward and high-yield reaction is a common first step for synthesizing a variety of derivatives from this compound. nih.govorganic-chemistry.org The resulting N'-(substituted-ylidene)-4-hydrazinyl-6-methoxyquinoline derivatives can be isolated as final products or used as intermediates for further cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established transformation for hydrazine compounds. nih.govorganic-chemistry.org The most common approach involves the cyclocondensation of a hydrazine with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com

When this compound is treated with a 1,3-diketone like acetylacetone (B45752) in a suitable solvent, it undergoes a cyclization reaction to form a 1-(6-methoxyquinolin-4-yl)-3,5-dimethyl-1H-pyrazole. This reaction, a variant of the Knorr pyrazole synthesis, provides a direct route to highly functionalized pyrazole derivatives. The reaction conditions can be mild, often proceeding at room temperature, and can be catalyzed by acids or performed under solvent-free conditions to enhance environmental friendliness. mdpi.comrsc.org

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Resulting Pyrazole Derivative |

| This compound | Acetylacetone | 1-(6-Methoxyquinolin-4-yl)-3,5-dimethyl-1H-pyrazole |

| This compound | Ethyl Acetoacetate | 1-(6-Methoxyquinolin-4-yl)-3-methyl-1H-pyrazol-5(4H)-one |

| This compound | Dibenzoylmethane | 1-(6-Methoxyquinolin-4-yl)-3,5-diphenyl-1H-pyrazole |

Formation of Pyrazolyl-Quinolyl Conjugates

The synthesis of pyrazole derivatives from this compound directly results in the formation of pyrazolyl-quinolyl conjugates. In these molecules, the quinoline (B57606) and pyrazole ring systems are covalently linked through the N-1 position of the pyrazole ring and the C-4 position of the quinoline ring, with the hydrazine nitrogen atom becoming part of the pyrazole ring. mdpi.com These hybrid molecules are of significant interest as they combine the structural features of two important heterocyclic scaffolds. The properties of the resulting conjugate can be tuned by selecting different substitution patterns on the 1,3-dicarbonyl precursor. nih.gov

Generation of Other Nitrogen-Containing Heterocyclic Systems

Beyond pyrazoles, the hydrazone derivatives of this compound serve as key intermediates for synthesizing other nitrogen-containing heterocycles. nih.govgoogle.comnih.gov For example, the reaction of a carbohydrazide (B1668358) with phenyl isothiocyanate yields a thiosemicarbazide, which can undergo intramolecular cyclization under basic conditions to form a triazole ring or under acidic conditions to form a thiadiazole ring. researchgate.net Similarly, hydrazones can undergo cyclization reactions to form a variety of other ring systems. For instance, coupling diazonium salts with related carbamate (B1207046) derivatives of quinolines can lead to arylazo compounds that cyclize upon heating to form fused triazino[5,6-b]quinoline systems. chempap.orgresearchgate.net

| Intermediate from Hydrazine | Reagent/Condition | Resulting Heterocyclic System |

| Thiosemicarbazide | Basic (e.g., NaOH) | 1,2,4-Triazole |

| Thiosemicarbazide | Acidic (e.g., H2SO4) | 1,3,4-Thiadiazole |

| Hydrazone | Chloroacetyl chloride | Azetidinone |

| Arylazo intermediate | Thermal cyclization | Fused Triazine (e.g., Triazinoquinoline) chempap.orgresearchgate.net |

Cyclization Reactions and Annulation Strategies

Annulation strategies involving the hydrazine moiety of this compound allow for the construction of fused polycyclic systems, where new rings are built onto the existing quinoline framework. nih.govresearchgate.net These reactions significantly increase the structural complexity and rigidity of the molecule.

Intramolecular Cyclizations Leading to Fused Rings

Intramolecular cyclization reactions can lead to the formation of novel fused heterocyclic systems. A notable example is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which are structurally related to this compound. When heated in a solvent like pyridine (B92270), these compounds can undergo an unusual autoxidation and dimerization process. mdpi.com The proposed mechanism involves an initial intermolecular condensation between two molecules of the hydrazinylquinoline, followed by aerial oxidation and a series of electrocyclization and oxidation steps. nih.gov This ultimately yields a complex, fused pyridazino[4,3-c:5,6-c′]diquinoline system, demonstrating a powerful method for creating large, planar aromatic structures from simpler quinoline precursors. mdpi.comnih.gov

Another key strategy involves the reaction of related quinoline-hydrazine precursors with reagents that facilitate the formation of a new ring fused to the quinoline system. For example, the cyclization of 3-arylazo compounds derived from ethyl N-(4-oxo-1,4-dihydroquinolin-2-yl)carbamate leads to the formation of nih.govmdpi.comnih.govtriazino[5,6-b]quinoline derivatives, which are complex fused heterocyclic systems. researchgate.net

Synthesis of Polycyclic Quinoline Frameworks (e.g., pyridazino[4,3-c:5,6-c′]diquinolines)

The reactive hydrazinyl group at the C-4 position of the quinoline ring is a key functional handle for the construction of fused polycyclic systems. A significant transformation in this regard is the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline frameworks, which can be achieved through a dimerization and oxidative cyclization cascade of 4-hydrazinylquinoline precursors. mdpi.comresearchgate.netnih.gov

This process typically involves the self-condensation of 4-hydrazinylquinolines under thermal conditions. For instance, heating 4-hydrazinylquinolin-2(1H)-ones in a high-boiling solvent like pyridine has been shown to yield the corresponding pyridazino[4,3-c:5,6-c′]diquinoline-diones in good yields. mdpi.com It is proposed that a similar reaction pathway is accessible for this compound. The reaction proceeds via an autoxidation mechanism, where two molecules of the hydrazinylquinoline undergo a series of nucleophilic substitution, dimerization, and electrocyclic reactions to form the pentacyclic structure. mdpi.com

The general procedure involves heating the 4-hydrazinylquinoline derivative (1 mmol) in a suitable solvent such as pyridine for several hours (6–12 h), with reaction progress monitored by thin-layer chromatography (TLC). mdpi.com Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the polycyclic product. mdpi.com

Table 1: Reaction Conditions for Synthesis of Pyridazino[4,3-c:5,6-c′]diquinolines

| Starting Material | Solvent | Conditions | Product | Yield | Reference |

| 4-Hydrazinylquinolin-2(1H)-ones | Pyridine | Reflux, 6-12h | Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | Good | mdpi.com |

Note: This table is based on analogous reactions with quinolinone derivatives, as specific yield data for this compound was not available in the searched literature.

Autoxidation Reactions and Mechanistic Considerations

The formation of pyridazino[4,3-c:5,6-c′]diquinolines from 4-hydrazinylquinolines is a prime example of an autoxidation reaction. mdpi.comresearchgate.netnih.gov This process is understood to be a complex, one-pot cascade that does not require an external oxidizing agent, relying instead on atmospheric oxygen or inherent oxidative pathways.

The proposed mechanism involves several key steps: mdpi.com

Tautomerization: The 4-hydrazinylquinoline (A) undergoes a proton shift to its tautomeric isomer (A').

Dimerization: A molecule of the starting hydrazine (A) acts as a nucleophile, attacking its isomer (A') to form a dimeric intermediate.

Autoxidation & Cyclization: This dimer then undergoes a sequence of autoxidation and electrocyclic reactions, ultimately leading to the stable, pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline product.

This reaction is sensitive to the reaction conditions. While heating in pyridine has proven effective, the stability of hydrazine derivatives is a critical factor. Hydrazine solutions are known to be unstable in the presence of oxygen, particularly under neutral or alkaline conditions, whereas they exhibit greater stability in strongly acidic environments. researchgate.net This inherent reactivity is harnessed in the autoxidation cascade to build complex molecular architectures from relatively simple precursors.

Modifications of the Quinoline Core Structure

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic nature and position of the existing substituents. In this compound, both the hydrazinyl (-NHNH₂) and methoxy (B1213986) (-OCH₃) groups are strong electron-donating, activating groups.

The methoxy group at C-6 directs electrophiles primarily to the C-5 and C-7 positions of the benzene (B151609) ring portion of the quinoline. rsc.org The hydrazinyl group at C-4 is also a powerful ortho-, para-directing group. However, due to the high reactivity conferred by these activating groups, electrophilic substitution reactions such as nitration or halogenation can be difficult to control, often leading to over-reaction or oxidative decomposition. libretexts.org For highly activated systems like anilines, direct nitration can destroy the molecule. libretexts.org

To control the reaction, the powerful activating effect of the hydrazinyl group might be attenuated by converting it into a less activating derivative, such as an acetylhydrazinyl group, prior to attempting electrophilic substitution. libretexts.org Following the substitution, the protecting group can be removed. Given the combined directing effects, electrophilic attack is most likely to occur at the C-5 position, which is ortho to both the 6-methoxy and 4-hydrazinyl groups.

Nucleophilic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of quinolines, particularly at the C-2 and C-4 positions when a suitable leaving group is present. The synthesis of this compound itself typically proceeds via the nucleophilic displacement of a halogen, most commonly chlorine, from 4-chloro-6-methoxyquinoline (B1361528) by hydrazine hydrate. arkat-usa.orgmdpi.com

This highlights the reactivity of the C-4 position towards nucleophiles. The reaction mechanism generally proceeds via a stepwise SNAr pathway. nih.gov The hydrazinyl group itself can be displaced by other strong nucleophiles under certain conditions, although this is less common than its own use as a nucleophile. The reactivity of the 4-position to nucleophilic attack is enhanced by the electron-withdrawing nature of the quinoline nitrogen. nih.gov Studies on related 4-chloroquinolines show that they readily react with various nucleophiles, including amines and thiols, to yield 4-substituted derivatives. arkat-usa.orgmdpi.comresearchgate.net

Table 2: Examples of Nucleophilic Substitution on Chloroquinolines

| Substrate | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazinyl-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Benzylamine | 4-Benzylamino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | arkat-usa.org |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium Azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| 4,7-Dichloroquinoline | Hydrazine Hydrate | 4-Chloro-7-hydrazinoquinoline |

Functional Group Interconversions on the Methoxy Moiety

The methoxy group on the quinoline core can be chemically modified, most commonly through demethylation to yield the corresponding hydroxyl group. This transformation converts the 6-methoxyquinoline (B18371) derivative into a 6-hydroxyquinoline, which is tautomerically equivalent to a quinolin-6-one.

Selective demethylation of methoxyquinolines has been reported. For example, the demethylation of 2,4-dimethoxyquinolines can be achieved using reagents like sodium thiocresolate, which allows for regioselective cleavage of one methoxy group over the other. nih.gov Similar strategies could be applied to the 6-methoxy group of this compound to access the corresponding 4-hydrazinylquinolin-6-ol derivative. This functional group interconversion opens up new avenues for derivatization, as the resulting phenolic hydroxyl group can participate in reactions such as etherification and esterification.

Multi-component Reaction Methodologies Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The this compound scaffold is an excellent candidate for use in MCRs due to the reactive hydrazinyl moiety.

A plausible and widely used MCR involving a hydrazine is the synthesis of fused pyrazole systems. For instance, this compound could be reacted with a 1,3-dicarbonyl compound (such as ethyl acetoacetate) and an aldehyde in a three-component condensation. nih.govmdpi.com This type of reaction typically proceeds through initial hydrazone formation between the 4-hydrazinylquinoline and the aldehyde, followed by cyclization with the enolizable dicarbonyl compound to form a pyrazolo[3,4-b]quinoline derivative.

While specific examples utilizing this compound were not found in the searched literature, numerous precedents exist for the synthesis of pyrazolo[3,4-b]quinolines and other fused heterocycles using substituted anilines or hydrazines as one of the key components. nih.govmdpi.com These reactions are often catalyzed by acids or bases and can be performed under relatively mild conditions. The diversity of commercially available aldehydes and 1,3-dicarbonyl compounds allows for the rapid generation of a library of complex quinoline-based polycycles. nih.gov

Green Chemistry Approaches in Synthetic Transformations

In recent years, the principles of green chemistry have been increasingly integrated into synthetic organic chemistry to develop more environmentally benign and sustainable methods for the production of chemical compounds. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of the synthetic transformations of this compound, green chemistry methodologies offer significant advantages over traditional synthetic routes.

One of the most prominent green chemistry techniques is microwave-assisted synthesis . nih.gov This method utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds. nih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that is not achievable with conventional heating methods. nih.gov This technique often allows for reactions to be conducted in greener solvents, such as water or ethanol (B145695), or even under solvent-free conditions, further contributing to its eco-friendly profile. researchgate.netrsc.org

Another significant green approach is the use of ultrasound-assisted synthesis . nih.govrsc.org Sonication can enhance reaction rates and yields by creating acoustic cavitation, which generates localized high temperatures and pressures, leading to better mass transfer and mixing. nih.gov This method is particularly beneficial for heterogeneous reactions.

Furthermore, the development and application of green catalysts , such as reusable nanocatalysts, are at the forefront of sustainable chemistry. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also align with green chemistry principles by minimizing solvent usage and purification steps. researchgate.netacs.org

The derivatization of this compound into various heterocyclic systems, such as pyrazoles and triazoles, can be effectively achieved using these green synthetic strategies. For instance, the condensation of the hydrazinyl group with 1,3-dicarbonyl compounds to form pyrazoles, or with appropriate reagents to construct a triazole ring, can be significantly accelerated and improved under microwave irradiation.

The following table provides illustrative data on the comparison between conventional heating and microwave-assisted synthesis for a hypothetical derivatization of this compound. This data is based on typical results observed for similar heterocyclic syntheses reported in the literature.

| Entry | Product | Method | Solvent | Reaction Time | Yield (%) |

| 1 | 6-methoxy-4-(1H-pyrazol-1-yl)quinoline | Conventional | Ethanol | 8 hours | 65 |

| 2 | 6-methoxy-4-(1H-pyrazol-1-yl)quinoline | Microwave | Ethanol | 10 minutes | 92 |

| 3 | 6-methoxy-4-(1,2,4-triazol-4-yl)quinoline | Conventional | DMF | 12 hours | 58 |

| 4 | 6-methoxy-4-(1,2,4-triazol-4-yl)quinoline | Microwave | Water | 15 minutes | 88 |

Disclaimer: The data presented in this table is illustrative and intended to demonstrate the typical advantages of microwave-assisted synthesis over conventional methods for analogous reactions. Specific experimental results for the derivatization of this compound may vary.

Spectroscopic Characterization and Structural Elucidation of 4 Hydrazinyl 6 Methoxyquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton and carbon spectra, the precise connectivity and environment of each atom can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of a quinoline (B57606) derivative, N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, reveals distinct signals corresponding to the different protons within the molecule. In a DMSO-d₆ solvent, the aromatic protons of the p-methoxybenzyl group appear as two doublets at 7.33 and 6.88 ppm. mdpi.com The NH proton is observed at 9.54 ppm, while the NH₂ protons are found at 5.47 ppm. mdpi.com The methoxy (B1213986) group protons typically appear as a singlet further upfield. For the parent 6-methoxyquinoline (B18371), the protons on the quinoline ring system exhibit characteristic chemical shifts that are influenced by the electron-donating methoxy group and the nitrogen atom.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 9.54 | s | - |

| H (aromatic) | 8.36 | s | - |

| H (aromatic) | 8.19 | dd | 6.9, 2.6 |

| H (aromatic) | 7.82-7.78 | m | - |

| H (aromatic) | 7.58 | s | - |

| H (aromatic) | 7.44-7.38 | m | - |

| H (aromatic, p-methoxybenzyl) | 7.33 | d | 8.7 |

| H (aromatic, p-methoxybenzyl) | 6.88 | d | 8.7 |

| NH₂ | 5.47 | s | - |

| CH₂ | 4.30 | s | - |

| OCH₃ | 3.72 | s | - |

Data obtained in DMSO-d₆ mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, the carbon signals are spread over a wide range. The carbon of the methoxy group is typically found around 55 ppm. mdpi.com The carbons of the quinoline and benzene (B151609) rings appear in the aromatic region (approximately 100-160 ppm), with their exact shifts influenced by the substituents. For instance, the carbon attached to the methoxy group in 6-methoxyquinoline is observed at a specific downfield shift due to the oxygen's deshielding effect.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for a Quinoline Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic/Quinoline Carbons | 158.5, 155.6, 152.9, 150.3, 144.9, 142.9, 137.2, 131.0, 130.2, 128.3, 126.8, 122.8, 121.7, 118.7, 116.5, 114.6, 113.9, 101.8 |

| OCH₃ | 55.1 |

| CH₂ | 35.5 |

Data obtained in DMSO-d₆ mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Characteristic Functional Groups

In the IR spectrum of 4-hydrazinyl-6-methoxyquinoline and its derivatives, several characteristic absorption bands are expected. The N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl group of the methoxy substituent are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring system give rise to absorptions in the 1500-1650 cm⁻¹ region. The characteristic C-O stretching vibration of the methoxy group is expected to appear as a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. The presence of these bands provides strong evidence for the key functional groups within the molecule. For hydrazone derivatives, the C=N stretching vibration is a key characteristic band. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands arising from π→π* transitions within the aromatic system. For a substituted pyridine (B92270) derivative, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, three absorption maxima were observed at approximately 238, 280, and 350 nm. researchgate.net The introduction of substituents like the methoxy and hydrazinyl groups on the quinoline ring can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The electron-donating methoxy group and the hydrazinyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted quinoline. The specific λmax values for this compound would provide insight into the extent of conjugation and the electronic effects of the substituents on the quinoline chromophore. Studies on related hydrazone derivatives have shown absorption maxima in the UV region between 355-385 nm. researchgate.net

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the UV-visible region. These bands are primarily attributed to π → π* and n → π* electronic transitions within the quinoline ring and the hydrazinyl substituent.

Typically, these compounds exhibit two to three main absorption bands. The bands at shorter wavelengths are generally assigned to π → π* transitions of the aromatic system. researchgate.net These transitions are often sensitive to the solvent environment. A longer wavelength band, which is often broad, is characteristic of an intramolecular charge transfer (ICT) transition. researchgate.net This ICT character can be influenced by the electronic properties of substituents on the quinoline core and the hydrazone moiety. For instance, the presence of electron-donating groups can enhance the ICT nature of the transition.

The absorption spectra of quinoline derivatives, in general, are known to be affected by substituents on the quinoline core. bohrium.comresearchgate.net For example, the introduction of an amino group at certain positions can significantly influence the absorption and fluorescence properties. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to correlate the experimental maximum absorption wavelengths with theoretical predictions, taking into account factors like solvation and electrostatic interactions. bohrium.com

In some cases, the absorption spectra of related hydrazone derivatives can be complex, with overlapping bands that may require deconvolution techniques, such as Gaussian decomposition, for accurate interpretation. researchgate.net The protonation of the nitrogen atom in the quinoline ring can also lead to significant changes in the absorption spectra, often resulting in a red-shift of the absorption bands. rsc.org

Solvatochromic Studies and Solvent Effects on Spectral Properties

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of this compound and its derivatives. This phenomenon provides valuable insights into the electronic structure and solute-solvent interactions of these molecules. The spectral properties, particularly the maximum absorption wavelength (λmax), are often correlated with solvent polarity parameters. bohrium.comresearchgate.net

Studies on various quinoline derivatives have demonstrated that the extent of solvatochromism depends on the nature and position of substituents on the quinoline ring. bohrium.com For instance, derivatives with strong intramolecular charge transfer (ICT) characteristics tend to exhibit more pronounced solvatochromism. mdpi.com The solvent can influence the electronic absorption spectra through both universal interactions, described by functions of the refractive index and dielectric permittivity, and specific interactions, such as hydrogen bonding. mdpi.com

In many quinoline derivatives, a bathochromic (red) shift in the fluorescence spectral peak is observed with increasing solvent polarity, while the absorption spectral peak may remain unaffected. bookpi.org This behavior is often attributed to a larger dipole moment in the excited state compared to the ground state, indicating a more polar excited state. bookpi.orgresearchgate.net The analysis of solvatochromic data using various polarity functions, such as those developed by Kamlet and Catalan, can help in quantifying the contributions of different solute-solvent interactions. bookpi.orgresearchgate.net

The presence of protic solvents like water and ethanol (B145695) can lead to more complex solvent effects, including the possibility of different molecular structures due to tautomerism. researchgate.net The differing dipole moments and pKa values of such solvents can influence the equilibrium between these structures, leading to changes in the observed spectra. researchgate.net

Spectroscopic Investigations of Tautomerism and Isomerism (e.g., Keto-Enol, E/Z isomers)

This compound and its derivatives can exist in different tautomeric and isomeric forms, which can be investigated using various spectroscopic techniques.

Keto-Enol Tautomerism: Hydrazone compounds, including derivatives of 4-hydrazinylquinoline, can exhibit keto-enol tautomerism. frontiersin.org This involves the interconversion between a keto form (containing a C=O group) and an enol form (containing a C=C-OH group). frontiersin.orgrsc.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. mdpi.com In some cases, both keto and enol forms can be observed simultaneously in solution or in the solid state. rsc.org For instance, some isoquinolinone–arylidenehydrazine derivatives have been found to exist in either keto or enol forms in the crystalline state, even though they adopt a keto-form structure in solution. rsc.org The presence of both tautomers can be confirmed by techniques like 13C-NMR, which would show distinct signals for the ketonic and enolic carbons. mdpi.com

E/Z Isomerism: The carbon-nitrogen double bond (C=N) in the hydrazone moiety can give rise to E/Z (or cis/trans) geometric isomers. The rotation around this bond is hindered, leading to the possible existence of both isomers. researchgate.net The relative stability of the E and Z isomers can be influenced by steric and electronic factors, as well as the possibility of intramolecular hydrogen bonding. nih.gov In many hydrazones, the Z isomer is found to be more stable. researchgate.netmdpi.com The presence of both E and Z isomers in solution can be detected by NMR spectroscopy, which would show separate sets of signals for each isomer. researchgate.net The interconversion between E and Z isomers can sometimes be stimulated by heat or light. researchgate.net

| Spectroscopic Technique | Observation | Inference | References |

|---|---|---|---|

| 13C-NMR | Two distinct signals in the carbonyl/enolic carbon region. | Presence of both keto and enol tautomers. | mdpi.com |

| 1H-NMR | Splitting of resonances for NH and OH protons. | Existence of a mixture of Z/E isomers. | researchgate.net |

| UV-Vis Spectroscopy | Shift in absorption maximum upon changing solvent polarity. | Indication of different tautomeric forms favored in different solvents. | mdpi.com |

| X-ray Crystallography | Determination of the specific solid-state isomer or tautomer. | Unambiguous structural confirmation of the dominant form in the crystal. | rsc.org |

Mass Spectrometry (MS)

Molecular Ion Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. In positive electrospray ionization (ESI) mass spectrometry, these compounds typically show a protonated molecular ion [M+H]+. nih.gov In some cases, a doubly charged ion [M+2H]2+ may also be observed. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. Common fragmentation pathways for related quinoline and isoquinoline (B145761) alkaloids include the loss of small neutral molecules. For example, compounds with vicinal methoxy and hydroxy groups can exhibit the neutral loss of a methanol (B129727) (CH3OH) molecule. nih.gov The fragmentation of the quinoline ring itself can also occur, leading to characteristic product ions.

For hydrazone derivatives, fragmentation often involves the cleavage of the hydrazone linkage. The specific fragmentation pathways can be complex and may depend on the ionization method and the specific structure of the molecule. mdpi.com The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry, allows for the confirmation of the molecular structure and the identification of unknown derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula with a high degree of confidence. For instance, the exact mass of the protonated molecule [M+H]+ can be measured and compared to the theoretical mass calculated for the expected formula. This is a critical step in the structural confirmation of newly synthesized compounds. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C10H9NO | nih.gov |

| Molecular Weight | 159.18 g/mol | nih.gov |

| Computed Exact Mass | 159.068413911 Da | nih.gov |

| Precursor m/z in LC-MS | 160.0757 ([M+H]+) | nih.gov |

X-ray Crystallography

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the provided search results, X-ray diffraction studies have been conducted on numerous related quinoline and hydrazone derivatives. mdpi.commdpi.commdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net

These studies are crucial for:

Determination of stereochemistry: The relative and absolute configuration of chiral centers can be determined. mdpi.com

Analysis of tautomeric and isomeric forms: It can identify which tautomer (e.g., keto or enol) or isomer (e.g., E or Z) is present in the crystalline state. mdpi.comresearchgate.net

Investigation of intermolecular interactions: Hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing can be analyzed. nih.govnih.gov

For example, the crystal structure of a Ni(II) complex of a hydrazone derivative showed that the ligand coordinated in its enol form. mdpi.com In another study, the X-ray structure of pyridazino[4,3-c:5,6-c′]diquinolines, formed from the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, unequivocally proved the final structure of the product. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C9H8N2O | nih.govnih.gov |

| Molecular Weight | 160.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | mdpi.com |

| a (Å) | 6.9590 (6) | nih.gov |

| b (Å) | 4.0517 (3) | nih.gov |

| c (Å) | 13.5858 (12) | nih.gov |

| β (°) | 91.754 (8) | nih.gov |

| Volume (ų) | 382.88 (6) | nih.gov |

| Z | 2 | nih.gov |

Definitive Solid-State Structural Determination

For instance, studies on various substituted quinolines reveal a generally planar bicyclic core. The introduction of a hydrazinyl group at the 4-position and a methoxy group at the 6-position is expected to influence the electronic distribution and steric profile of the quinoline ring system.

In the absence of specific crystallographic data for the title compound, a hypothetical data table based on common values for similar structures is presented below for illustrative purposes.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 965 |

| Z | 4 |

Note: This data is illustrative and not based on experimental results for this compound.

Elucidation of Molecular Conformation and Intermolecular Interactions

The molecular conformation and the network of intermolecular interactions are critical in understanding the physical properties and biological activity of a compound. For this compound, the orientation of the hydrazinyl and methoxy substituents relative to the quinoline ring is of particular interest.

The hydrazinyl group (-NHNH₂) can act as both a hydrogen bond donor and acceptor, suggesting a high potential for the formation of intricate hydrogen bonding networks within the crystal structure. These interactions could involve the nitrogen atoms of the hydrazinyl group and the quinoline ring, as well as the oxygen atom of the methoxy group. Such hydrogen bonds play a crucial role in stabilizing the crystal packing.

The conformation of the methoxy group, specifically the torsion angle of the C-O bond, will also impact the molecular packing. It can orient itself to either lie in the plane of the quinoline ring or be twisted out of the plane, depending on the steric and electronic environment.

Interactive Data Table: Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

| C-N (hydrazinyl) | ~1.40 Å |

| N-N (hydrazinyl) | ~1.45 Å |

| C-O (methoxy) | ~1.36 Å |

| O-CH₃ (methoxy) | ~1.42 Å |

| C-N-N angle | ~110-115° |

| C-O-C angle | ~115-120° |

Note: These values are typical for similar chemical fragments and are provided for illustrative purposes.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Geometry Optimization and Prediction of Structural Parameters

A fundamental step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the equilibrium geometry. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 4-Hydrazinyl-6-methoxyquinoline would be systematically adjusted to minimize the total electronic energy of the molecule.

The resulting optimized structure provides a three-dimensional model of the molecule from which key structural parameters can be extracted. These theoretical values are invaluable as they can be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model.

Hypothetical Data Table for Optimized Structural Parameters of this compound

Since specific literature data is unavailable, the following table is a representative example of how such data would be presented. The values are purely illustrative.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-N (Hydrazinyl) | 1.38 Å |

| N-N (Hydrazinyl) | 1.42 Å | |

| C6-O (Methoxy) | 1.37 Å | |

| O-CH3 (Methoxy) | 1.43 Å | |

| Bond Angle | C3-C4-C4a | 120.5° |

| C4-N-N | 118.0° | |

| Dihedral Angle | C5-C6-O-CH3 | 178.5° |

Analysis of Electronic Structure (e.g., HOMO, LUMO, Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. sigmaaldrich.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com DFT calculations can precisely compute the energies of these orbitals and map their spatial distribution across the molecule. For this compound, the HOMO would likely be localized on the electron-rich hydrazinyl group and the quinoline (B57606) ring, while the LUMO would be distributed over the aromatic system.

Illustrative Electronic Properties of this compound

This table demonstrates the kind of data a DFT study would provide. The values are for illustrative purposes only.

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. Current time information in Antrim County, US.a2bchem.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. Current time information in Antrim County, US. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Current time information in Antrim County, US. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the hydrazinyl group and the quinoline ring, as well as the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for interaction with electrophiles.

Simulation of Vibrational Spectra for Comparison with Experimental Data

Theoretical vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated using DFT. nih.gov After geometry optimization, a frequency calculation is performed, which provides the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). bldpharm.com

These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov By comparing the simulated spectrum with an experimentally obtained one, chemists can confidently assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as N-H stretching of the hydrazinyl group or C-O stretching of the methoxy group.

Prediction of Spectroscopic Properties

Beyond vibrational spectra, DFT can be used to predict other spectroscopic properties. For instance, by using Time-Dependent DFT (TD-DFT), it is possible to simulate the electronic absorption spectrum (UV-Vis) of a molecule. researchgate.net This calculation yields the excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands. researchgate.net These predictions are instrumental in interpreting experimental UV-Vis spectra and understanding the electronic transitions occurring within the molecule.

Tautomeric Equilibria and Isomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The hydrazinyl group attached to the quinoline ring at position 4 introduces the possibility of tautomerism. This compound can exist in equilibrium between the hydrazinyl form (A) and a hydrazono form (B).

The hydrazono tautomer arises from the migration of a proton from the terminal nitrogen of the hydrazinyl group to the nitrogen atom of the quinoline ring. Computational studies on similar heterocyclic systems, such as 4-hydroxyquinolines, have shown that the relative stability of tautomers can be significantly influenced by factors like the solvent. researchgate.net DFT calculations would be the ideal tool to determine the relative energies of these tautomers in both the gas phase and in different solvents, thereby predicting which form is likely to be predominant under various conditions. The stability of each tautomer is determined by calculating its total energy; the form with the lower energy is more stable.

Computational Assessment of Keto-Enol Tautomerism

The concept of tautomerism is fundamental in organic chemistry, describing the interconversion of structural isomers. comporgchem.comfrontiersin.org In the case of this compound, the molecule can exist in several tautomeric forms, primarily the hydrazone-enehydrazine equilibrium. The hydrazone form can be considered the "keto" analogue, while the enehydrazine is the corresponding "enol" form.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of these tautomers. orientjchem.orgnih.gov By calculating the electronic energies and Gibbs free energies of each isomer, researchers can determine the predominant form in different environments (gas phase or in various solvents). Factors such as intramolecular hydrogen bonding and the aromaticity of the quinoline ring system play a significant role in determining the stability of each tautomer. comporgchem.com

Studies on similar heterocyclic systems, such as pyrazolone (B3327878) and oxindole (B195798) derivatives, have demonstrated that the choice of computational functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate energetic predictions. nih.govnih.gov These calculations often reveal that one tautomer is significantly more stable than the others. For instance, in many neutral systems, the keto form is found to be more stable than the enol form. orientjchem.org The thermodynamic parameters derived from these computations, including enthalpy (ΔH), Gibbs free energy (ΔG), and the equilibrium constant (Keq), quantify the position of the tautomeric equilibrium. nih.gov

Table 1: Illustrative Thermodynamic Data for Tautomeric Equilibrium of this compound

| Tautomer Form | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Equilibrium Percentage (%) (in Gas Phase) |

| Hydrazone (Keto) | 0.00 | 0.00 | >99 |

| Enehydrazine (Enol) | +7.5 | +6.8 | <1 |

Note: The data in this table is illustrative, based on general principles of keto-enol tautomerism in similar heterocyclic systems, and does not represent experimentally verified values for this compound.

E/Z Isomerism and Rotational Barrier Analysis

Beyond tautomerism, the hydrazone form of this compound can exhibit E/Z isomerism around the carbon-nitrogen double bond (C=N). These two geometric isomers can have different stabilities and potentially different chemical reactivities.

Computational modeling is employed to:

Determine Isomer Stability: The relative energies of the E and Z isomers are calculated to predict which is the more stable configuration. This is typically achieved by optimizing the geometry of each isomer and comparing their final electronic energies.

Analyze Rotational Barriers: The energy barrier for the interconversion between the E and Z isomers is calculated by mapping the potential energy surface along the rotational coordinate of the C=N bond. A transition state structure for the rotation is located, and its energy determines the activation barrier for isomerization. A similar analysis can be performed for the rotation around the N-N single bond in the hydrazinyl moiety.

DFT calculations on related hydrazone systems have been used to elucidate the stability of different isomers, often finding that the Z-isomers are the most stable in solution. frontiersin.org

Table 2: Hypothetical Rotational Energy Barriers for this compound Isomers

| Rotational Process | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| C=N Bond Rotation (E/Z Isomerization) | DFT (B3LYP) | 6-311++G(d,p) | ~ 25-30 |

| N-N Bond Rotation | DFT (B3LYP) | 6-311++G(d,p) | ~ 5-8 |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from rotational barrier analysis. The values are estimated based on typical bond rotation energies.

Reaction Mechanism Studies and Energetic Profiles

Theoretical chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including tautomerization processes. For the interconversion of the hydrazone and enehydrazine tautomers of this compound, a plausible mechanism involves an intramolecular proton transfer.

Computational studies can trace the entire reaction pathway from the reactant (e.g., the hydrazone) to the product (e.g., the enehydrazine). This is achieved by locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state defines the activation energy (Ea) of the reaction. orientjchem.org Energetic profiles, often visualized as reaction coordinate diagrams, provide a clear picture of the energy changes throughout the reaction. For keto-enol tautomerizations, the transition state often involves a four-membered ring conformation. orientjchem.org

Table 3: Illustrative Energetic Profile for Hydrazone-Enehydrazine Tautomerization

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Hydrazone Tautomer | 0.00 |

| Transition State | Four-membered ring proton transfer | +30.8 |

| Product | Enehydrazine Tautomer | +7.5 |

Note: This table presents a hypothetical energetic profile for the tautomerization reaction. The values are illustrative, based on computational studies of similar tautomerization reactions. orientjchem.org

Elucidation of Structure-Reactivity Relationships through Computational Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to link the chemical structure of a molecule with its reactivity. nih.gov Computational modeling provides a suite of descriptors that can quantify the electronic properties of a molecule and predict its reactive behavior.

For this compound, key insights can be gained from:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity indicators. The HOMO location suggests the site of electrophilic attack, while the LUMO indicates the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, donor-acceptor interactions, and intramolecular delocalization, helping to rationalize the stability of different tautomers and conformers. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions.

Advanced Applications of 4 Hydrazinyl 6 Methoxyquinoline Derivatives in Chemical Research

Development of Novel Heterocyclic Scaffolds for Diverse Applications

The true synthetic potential of 4-Hydrazinyl-6-methoxyquinoline is realized in its use as a precursor for constructing more complex, polycyclic heterocyclic systems. The reactive hydrazine (B178648) group (-NHNH₂) is a potent binucleophile, readily participating in cyclization and condensation reactions with various electrophilic partners. This reactivity allows chemists to forge new five- and six-membered rings fused to or connected with the quinoline (B57606) core. researchgate.net

A significant application is the reaction of 4-hydrazinylquinoline derivatives with compounds containing two electrophilic centers, leading to the formation of new heterocyclic rings. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a related class of compounds, has been shown to produce complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures in a one-pot process involving dimerization and cyclization. nih.gov Similarly, the reaction of hydrazines with α,β-unsaturated ketones (chalcones) is a classic and efficient method for synthesizing pyrazoline rings, which are five-membered heterocycles. uii.ac.idnih.gov This reaction proceeds via a cyclocondensation mechanism, where the hydrazine moiety attacks the chalcone (B49325) backbone. uii.ac.idnih.gov

These synthetic strategies are crucial as they provide access to novel molecular architectures that are otherwise difficult to obtain. The resulting fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, exhibit unique electronic and photophysical properties, making them valuable for further applications in materials science and medicinal chemistry. nih.gov The ability to use hydrazine derivatives as starting materials is a logical and straightforward approach to synthesizing heterocycles containing an N-N bond. researchgate.net

Analytical Chemistry Applications

The unique electronic structure of the 6-methoxyquinoline (B18371) core, combined with the versatile reactivity of the 4-hydrazinyl group, makes these derivatives exceptional candidates for applications in analytical chemistry.

Derivatives of this compound are extensively used to design chemosensors, which are molecules that signal the presence of specific chemical species through a detectable change, often optical (colorimetric or fluorescent). mdpi.com The general design involves coupling the quinoline unit, which acts as a fluorophore (the signaling component), with a receptor unit that selectively binds to the target analyte. researchgate.net The hydrazine group is ideal for creating this receptor; it is typically converted into a hydrazone by condensation with an appropriate aldehyde or ketone. mdpi.com This hydrazone moiety can then act as a binding site for ions or small molecules. mdpi.comnih.gov

The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net Upon binding of an analyte to the hydrazone receptor, the electronic properties of the molecule are perturbed, which modulates the fluorescence of the quinoline fluorophore, leading to either quenching ("turn-off") or enhancement ("turn-on") of the signal. researchgate.net

For example, a quinoline-based hydrazone derivative has been successfully synthesized and used as a dual colorimetric and fluorescent chemosensor for tributyltin (TBT), a toxic organotin compound. mdpi.com In the presence of TBT, the compound's solution changes from colorless to red, and a strong fluorescence appears, allowing for sensitive detection. mdpi.com Other quinoline-based systems, such as pyrazolo[3,4-b]quinoline derivatives, have demonstrated the ability to detect a range of metal cations including Li⁺, Na⁺, Ca²⁺, and Pb²⁺. nih.gov

| Derivative Type | Target Analyte | Sensing Mechanism | Observed Signal | Reference |

|---|---|---|---|---|

| Quinoline-Hydrazone | Tributyltin (TBT) | Colorimetric/Fluorimetric | Color change (colorless to red) and fluorescence enhancement | mdpi.com |

| Pyrazolo[3,4-b]quinoline | Inorganic Cations (Pb²⁺, Cd²⁺, etc.) | Fluorescence (PET) | Fluorescence quenching or enhancement upon complexation | nih.gov |

| General Quinoline-Hydrazone | Metal Ions (e.g., Zn²⁺) | Fluorescence (PET/ICT) | Fluorescence enhancement | researchgate.net |

The extended π-conjugated system of the quinoline ring is inherently chromophoric. nih.gov This property is significantly enhanced when the 4-hydrazinyl group is converted into a hydrazone, which extends the conjugation. The resulting molecules can absorb light in the visible region of the electromagnetic spectrum, making them colored and thus useful as dyes. acs.orgnih.gov

The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by modifying the molecular structure. rsc.org The 6-methoxy group on the quinoline ring plays a role as an electron-donating substituent, which can influence the intramolecular charge transfer characteristics of the dye and shift its color. researchgate.net Research into quinoline-based scaffolds shows they possess tunable photophysical properties, making them highly desirable for developing new luminescent materials. nih.gov For instance, incorporating the 6-methoxyquinoline moiety into larger molecular frameworks, such as in difluoroboron complexes, has been shown to yield dyes with strong luminescence. researchgate.net These structure-property relationships allow for the rational design of dyes with specific colors and fluorescent properties for various applications.

The excellent luminescent properties of this compound derivatives make them promising candidates for advanced materials. Their ability to emit light efficiently upon excitation is a key requirement for use in Organic Light-Emitting Diodes (OLEDs). nih.gov Conjugated organic compounds containing quinoline moieties have been shown to significantly improve the efficiency and brightness of OLED devices. nih.gov

Catalytic Applications and Ligand Design for Metal Complexes

The 4-hydrazinyl group is a gateway to designing potent ligands for metal coordination. By reacting this compound with aldehydes or ketones, a wide variety of hydrazone ligands can be synthesized. These hydrazones are exceptionally versatile ligands because they possess multiple donor atoms (typically the imine nitrogen and a carbonyl oxygen or other heteroatom from the aldehyde/ketone fragment) that can chelate to a metal center. researchgate.netnih.gov

The resulting metal complexes, featuring a quinoline-hydrazone ligand, can function as catalysts for a range of organic transformations. Hydrazone complexes with transition metals like palladium, copper, and nickel have been explored for their catalytic activity. researchgate.netjptcp.com

A notable example is the use of pyridine-hydrazone ligands in asymmetric catalysis. acs.org These N,N'-bidentate ligands, when complexed with palladium(II), form highly active and enantioselective catalysts for reactions like the addition of arylboronic acids to cyclic ketimines. The modular nature of the ligand, where both the quinoline and the hydrazone parts can be modified, allows for precise tuning of the catalyst's steric and electronic properties to achieve high efficiency and selectivity in the catalytic reaction. acs.org This highlights the importance of this compound derivatives as platforms for developing sophisticated, custom-designed ligands for metal-catalyzed synthesis.

| Starting Material | Reaction to Form Ligand | Resulting Ligand Type | Metal Ion | Catalytic Application Example | Reference |

|---|---|---|---|---|---|

| This compound | Condensation with Pyridine-2-carboxaldehyde | Pyridine-Hydrazone (N,N'-bidentate) | Palladium (Pd) | Asymmetric addition of boronic acids to imines | acs.org |

| This compound | Condensation with Salicylaldehyde | Schiff Base Hydrazone (N,N,O-tridentate) | Copper (Cu), Nickel (Ni) | Oxidation, Reduction, C-C coupling reactions | researchgate.net |

Exploration of Biological Activities of Derived Compounds

Antimicrobial Research

Derivatives of 4-hydrazinyl-6-methoxyquinoline have demonstrated significant promise as antimicrobial agents, with studies exploring their effectiveness against both bacterial and fungal pathogens.

Investigations into Antibacterial Potency and Mechanism of Action (e.g., DNA gyrase inhibition)

A significant area of research has been the evaluation of quinoline (B57606) derivatives as antibacterial agents, with a particular focus on their ability to inhibit DNA gyrase, an essential bacterial enzyme. nih.govnih.gov The synthesis of novel quinoline derivatives and their subsequent in vitro antimicrobial evaluation has yielded compounds with potent, broad-spectrum activity. nih.gov For instance, certain novel quinoline derivatives demonstrated potent antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.66-5.29 μg/ml. nih.gov One particular derivative exhibited strong broad-spectrum activity against most of the tested bacterial and fungal strains, with MIC values between 0.66-3.98 μg/ml. nih.gov Subsequent investigation into its mechanism of action revealed significant inhibitory activity against E. coli DNA gyrase, with an IC50 value of 3.39 μM. nih.gov

The hydrazone moiety, often incorporated into derivatives of this compound, is a key pharmacophore contributing to antimicrobial activity. nih.govnih.govnih.gov Hydrazones have been shown to possess a wide range of biological activities, including antibacterial effects. nih.govnih.govresearchgate.net For example, some hydrazide-hydrazone derivatives have shown significant antibacterial activity, with some compounds exhibiting potency greater than the reference drug bacitracin. nih.gov The presence of electron-donating groups on these molecules has been shown to enhance antibacterial activity. nih.gov

Furthermore, the combination of a quinoline nucleus with a hydrazone or pyrazole (B372694) moiety has been explored to develop potent antimicrobial agents targeting DNA gyrase. mdpi.com In one study, hydrazone derivatives of quinazolin-4(3H)-one showed a wide variety of potency against bacterial strains. mdpi.com The most potent of these, a 2-(1-(furan-2-yl)ethylidene) derivative, exceeded the potency of Amoxicillin against E. coli with a MIC value of 4 μg/mL. mdpi.com The most potent compounds from this series also showed significant inhibition of E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

| Compound Type | Target Organism | Activity Metric (MIC/IC50) | Key Findings | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivative | Various Bacteria | MIC: 0.66-3.98 μg/ml | Potent broad-spectrum antibacterial activity. | nih.gov |

| Novel Quinoline Derivative | E. coli DNA gyrase | IC50: 3.39 μM | Significant inhibitory activity against DNA gyrase. | nih.gov |

| Quinazolin-4(3H)-one Hydrazone Derivative | E. coli | MIC: 4 μg/mL | Exceeded the potency of Amoxicillin. | mdpi.com |

| Quinazolin-4(3H)-one Hydrazone Derivatives | E. coli DNA gyrase | IC50: 3.19-4.17 µM | Potent inhibition of the target enzyme. | mdpi.com |

Efficacy against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal efficacy. nih.govmdpi.comnih.gov Several novel quinoline derivatives have demonstrated potent activity against various fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov One of the most active compounds showed MIC values in the range of 0.66-3.98 μg/ml against these fungi. nih.gov

Similarly, quinazolin-4(3H)-one hydrazone derivatives have exhibited a broad spectrum of antifungal activity. mdpi.com The most potent among a tested series displayed MIC values ranging from 1–16 μg/mL against various fungal strains. mdpi.com The incorporation of a thiazolyl hydrazone moiety has also been shown to be effective, with one such derivative demonstrating notable antifungal activity against Cryptococcus species. nih.govnih.gov

| Compound Type | Target Organism | Activity Metric (MIC) | Key Findings | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivative | A. fumigatus, S. racemosum, G. candidum, C. albicans | 0.66-3.98 μg/ml | Potent and broad-spectrum antifungal activity. | nih.gov |

| Quinazolin-4(3H)-one Hydrazone Derivative | Various Fungi | 1–16 μg/mL | Broad-spectrum antifungal efficacy. | mdpi.com |

| Thiazolyl Hydrazone Derivative | Cryptococcus species | - | Notable antifungal activity. | nih.govnih.gov |

Anti-Inflammatory Investigations

The anti-inflammatory potential of compounds derived from the this compound scaffold has been a significant focus of research. nih.govnih.govresearchgate.netmdpi.com Hydrazone derivatives, in particular, have been widely studied for their anti-inflammatory properties. nih.govnih.gov These compounds are thought to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. nih.govmdpi.com

Studies on pyrazoline derivatives, which can be synthesized from chalcones derived from quinoline structures, have shown promising anti-inflammatory and analgesic activities. nih.govresearchgate.net Certain pyrazoline compounds were found to be effective anti-inflammatory agents, with some exhibiting activity comparable to standard drugs. nih.gov The presence of electron-withdrawing groups on the aromatic ring of these molecules appears to enhance their anti-inflammatory effects. nih.govresearchgate.net The investigation of N-pyrrolylcarbohydrazide and its pyrrole (B145914) hydrazone derivatives in a carrageenan-induced paw edema model in rats demonstrated that some of these compounds possess significant anti-inflammatory activity. nih.gov

Antioxidant Studies and Free Radical Scavenging Properties

The antioxidant properties of derivatives of this compound have been explored through various in vitro assays. researchgate.netnih.gov The hydrazone and hydrazine (B178648) moieties are considered to be major contributors to the antioxidant activities of these compounds. nih.gov

Derivatives of 4-hydrazinobenzoic acid have been investigated for their antioxidant potential using methods such as DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). nih.gov Several of these derivatives exhibited superior antioxidant activities compared to the standard butylated hydroxylanisole (BHA). nih.gov For example, at a concentration of 20 μg/mL, some compounds showed 70–72% DPPH radical scavenging activity, while others demonstrated 80–85% ABTS radical scavenging activity. nih.gov The antioxidant mechanism of these compounds is proposed to involve single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET). nih.gov

Furthermore, the synthesis of 4-aryl-hexahydroquinolines and their evaluation for antioxidant properties have shown that compounds containing a methoxy (B1213986) moiety exhibit good activities in scavenging DPPH and ABTS radicals. researchgate.net

| Compound Type | Assay | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Hydrazinobenzoic Acid Derivatives | DPPH Radical Scavenging | 70-72% at 20 μg/mL | Superior activity compared to BHA. | nih.gov |

| 4-Hydrazinobenzoic Acid Derivatives | ABTS Radical Scavenging | 80-85% at 20 μg/mL | High free radical quenching activity. | nih.gov |

| 4-Aryl-hexahydroquinolines | DPPH and ABTS Radical Scavenging | Good activity | Methoxy moiety enhances activity. | researchgate.net |

Antitumor and Anticancer Research

The quest for novel anticancer agents has led to the investigation of numerous derivatives of this compound. nih.govnih.govmdpi.com The hydrazide-hydrazone moiety has been identified as a crucial fragment for cytotoxic activity. mdpi.com

Quinoline hydrazide-hydrazone derivatives have been synthesized and evaluated for their anti-cancer activity against various cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and neuroblastoma (SH-SY5Y and Kelly) cell lines. nih.govmdpi.com In one study, a compound bearing an additional methoxy group was found to be the most active agent against both breast cancer cell lines and was also highly active against the neuroblastoma cell lines. nih.gov This highlights the importance of methoxy groups for anticancer activity. nih.gov Furthermore, some quinoline hydrazide analogues have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.govmdpi.com

The substitution of a methoxy group in the quinoline hydrazone moiety has been shown to increase the anticancer activity against cell lines such as MCF-7, HepG2, A549, and HCT116. nih.gov Additionally, pyrazoline derivatives synthesized from chalcones have demonstrated promising in vitro antitumor activity against Ehrlich Ascites Carcinoma (EAC) tumor cell lines, with some compounds showing high cytotoxicity. nih.govresearchgate.net

| Compound Type | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline Hydrazide-Hydrazone | MCF-7, MDA-MB-231, SH-SY5Y, Kelly | High cytotoxicity | Methoxy groups enhance activity; induces G1 cell cycle arrest. | nih.govmdpi.com |

| Quinoline Hydrazone with Methoxy Group | MCF-7, HepG2, A549, HCT116 | Increased anticancer activity | Methoxy substitution is beneficial. | nih.gov |

| Pyrazoline Derivatives | Ehrlich Ascites Carcinoma (EAC) | High cytotoxicity | Promising in vitro antitumor activity. | nih.govresearchgate.net |

Antiviral Research (e.g., Anti-HIV activity)

The antiviral potential of compounds derived from this compound has also been a subject of investigation. researchgate.netnih.gov Hydrazone derivatives are known to possess a wide range of biological activities, including antiviral effects. nih.govnih.govresearchgate.netresearchgate.net

Research into 4-anilino-6-aminoquinazoline derivatives has identified compounds with potent inhibitory activity against MERS-CoV. nih.gov The introduction of various substituents at different positions of the quinazoline (B50416) ring has been explored to optimize antiviral activity. nih.gov For instance, a derivative with a 3-chloro-4-fluoroaniline (B193440) at the 4-position and a 3-cyanobenzyl amine at the 6-position showed high anti-MERS-CoV activity with an IC50 of 0.157 μM. nih.gov While direct research on this compound derivatives for anti-HIV activity is not extensively detailed in the provided context, the broad antiviral properties of related heterocyclic compounds suggest this as a potential area for future exploration. mdpi.com

Other Biological Potentials (e.g., anthelmintic, anticonvulsant, antimalarial)

The versatile nature of the this compound core has enabled its derivatization into various compounds with notable biological activities.

Anthelmintic Activity

Derivatives incorporating the quinoline or quinazoline nucleus have been investigated for their potential to combat parasitic worm infections. For instance, a series of novel thiazolo[2,3-b]quinazoline derivatives, synthesized from a quinazoline precursor, were evaluated for anthelmintic activity. nih.govresearchgate.net Although not direct derivatives of this compound, these compounds share a related nitrogen-containing heterocyclic system. In one study, several 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives were synthesized and tested. nih.gov Among the synthesized compounds, two derivatives, 6e and 6o, demonstrated good anthelmintic activity. nih.gov This suggests that the hydrazino-quinazoline scaffold is a promising area for the development of new anthelmintic agents. nih.govresearchgate.net

Further research on hydrazone derivatives has shown that their anthelmintic effect can be significantly influenced by substituents and coordination with metal ions. In a study on benzimidazole-2-yl hydrazone ligands, the activity against Dicrocoelium lanceatum and Fasciola hepatica was found to decrease with the substituent series 4-H, 4-CH₃, and 4-CH₃O. mdpi.com Notably, the coordination of these hydrazones with a zinc(II) cation enhanced their anthelmintic activity by 1.5 to 2 times, with one complex achieving 100% efficacy. mdpi.com

Anticonvulsant Activity

Hydrazone derivatives have been widely recognized for their potential as anticonvulsant agents. saspublishers.com Various studies have explored derivatives of different heterocyclic systems containing the hydrazone moiety. For example, a series of N'-[substituted] pyridine-4-carbohydrazides were synthesized and showed notable anticonvulsant effects in maximal electroshock (MES), subcutaneous pentylenetetrazole (scMET), and 6 Hz seizure models in mice. saspublishers.com

Quinazolinone derivatives, which are structurally related to quinolines, have also been a focus of anticonvulsant drug design. researchgate.netnih.gov A study on novel N-substituted quinazolin-4-(3H)-one derivatives reported that several compounds were significantly active against convulsions at low doses (30 mg/kg) in the MES test. researchgate.net Another study synthesized a series of N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related benzohydrazides. nih.gov These compounds were designed based on essential structural features for anticonvulsant activity and incorporating amino acids to improve bioavailability. nih.gov Several of these quinazolinone derivatives exhibited superior anticonvulsant activity compared to the reference drug, phenytoin. nih.gov Specifically, compound 5f showed an ED₅₀ value of 28.90 mg/kg in the MES test. nih.gov Similarly, a series of 4-methoxy- and 4-chlorobenzanilides were synthesized and evaluated, with 4-methoxy-2,6-dimethylbenzanilide showing a potent anti-MES ED₅₀ of 18.58 mg/kg when administered intraperitoneally in mice. nih.gov

Antimalarial Activity

The 4-aminoquinoline (B48711) framework is a cornerstone of antimalarial drug discovery, and derivatives of this compound have shown significant promise in combating drug-resistant malaria. nih.gov A panel of 4-aminoquinoline hydrazone analogues, which are direct derivatives, were tested against the multidrug-resistant K1 strain of Plasmodium falciparum. nih.gov These compounds displayed potent antimalarial activity, with IC₅₀ values ranging from 0.60 to 49 µM after 48 hours of exposure. nih.gov The activity was even more pronounced after 72 hours, with IC₅₀ values dropping to a range of 0.026 to 0.219 μM. nih.gov

One lead compound, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (compound 2) , was further investigated. nih.gov It demonstrated synergistic antimalarial activity when combined with artemether. nih.gov Stage-specificity analysis revealed that these compounds were most effective against the ring stages of the parasite's life cycle. nih.gov

Hybrid molecules combining the 4-aminoquinoline scaffold with other pharmacophores have also yielded potent antimalarial agents. A study on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives found that several compounds had profound effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov One hybrid compound, 4b , was particularly potent against the K1 strain, with an EC₅₀ value of 0.02 ± 0.01 μM. nih.gov

Interactive Data Table: Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues

| Compound | Substituent (R) | IC₅₀ (48h, K1 strain) [µM] nih.gov | IC₅₀ (72h, K1 strain) [µM] nih.gov |

| 1 | H | 1.15 | 0.052 |

| 2 | 2-CH₃ | 0.60 | 0.026 |

| 3 | 3-CH₃ | 1.20 | 0.046 |

| 4 | 4-CH₃ | 1.10 | 0.038 |

| 5 | 2-OCH₃ | 2.50 | 0.110 |

| 6 | 3-OCH₃ | 1.90 | 0.081 |

| 7 | 4-OCH₃ | 1.50 | 0.063 |

| 8 | 2-Cl | 1.80 | 0.075 |

| 9 | 3-Cl | 1.40 | 0.059 |

| 10 | 4-Cl | 1.30 | 0.050 |

Structure-Activity Relationship (SAR) Studies for Derived Compounds

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. SAR studies on quinoline and quinazolinone derivatives have provided valuable insights.

For antimalarial 4-aminoquinoline derivatives, SAR studies have long established that the 7-chloro group and the 4-amino group are critical for activity. nih.gov Substitution of the 7-chloro position with groups like -Br, -OCH₃, or -CF₃ typically leads to a decrease in activity. nih.gov Similarly, replacing the 4-amino group reduces antimalarial effects. nih.gov In the case of the 4-aminoquinoline hydrazone analogues derived from this compound, the presence of a methyl group at the 2-position of the quinoline ring, as seen in 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline , resulted in the most potent compound against the K1 strain of P. falciparum. nih.gov The nature and position of the substituent on the benzylidene ring also modulated the activity, though a clear pattern was not established from the initial set of compounds. nih.gov

In the development of anticonvulsant quinazolin-4(3H)-ones, several structural features were identified as important for activity. nih.gov A study incorporating amino acids into the quinazolinone structure aimed to enhance bioavailability. nih.gov The results indicated that the nature of the amino acid and the substituents on the phenyl ring attached to the core structure played a significant role in the anticonvulsant potency. nih.gov For instance, in one series, a 4-chloro substituent on the terminal phenyl ring often resulted in high activity. nih.gov